N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H12F3N3O4S and its molecular weight is 399.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study reported the design, synthesis, and crystal structure of a compound with a closely related structure, highlighting the crystal belonging to the tetragonal system and the compound's optimized geometric bond lengths and angles obtained using density functional theory (DFT). The study also involved a molecular docking study revealing potential anticancer activity against various human cancer cell lines, including colon, lung, and gastric cancers (Huang et al., 2020).
Antitumor Activity
Another research focused on the antitumor activities of thieno[3,2-d]pyrimidine derivatives, indicating that the majority of the synthesized compounds displayed potent anticancer activity on several human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
this compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathways . This can lead to downstream effects such as altered cell proliferation and differentiation.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression, cell morphology, and cell proliferation . These changes can lead to the death of cancer cells, making this compound a potential antitumor agent.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c1-26-12-10(18)7(6-8(17)11(12)19)14(23)20-3-4-22-15(24)13-9(2-5-27-13)21-16(22)25/h2,5-6H,3-4H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVMYRMUKCMMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.